Technical Master Guide: 2-Ethynyl-4-fluorobenzaldehyde
Technical Master Guide: 2-Ethynyl-4-fluorobenzaldehyde
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Ethynyl-4-fluorobenzaldehyde (CAS: 749874-24-6) is a high-value bifunctional building block distinguished by its ortho-ethynylaldehyde architecture.[1] This structural motif serves as a "privileged scaffold" in organic synthesis, enabling the rapid construction of fused nitrogen and oxygen heterocycles—specifically isoquinolines and isochromenes—which are ubiquitous in FDA-approved therapeutics.
The presence of the C4-fluorine substituent adds a critical layer of utility for medicinal chemistry.[1][2] It modulates the electronic density of the aromatic ring, influencing metabolic stability (blocking para-oxidation) and altering the pKa of resulting heterocycles without imposing significant steric bulk. This guide details the synthesis, reactivity, and application of this compound, providing a self-validating protocol for its generation and use.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 2-Ethynyl-4-fluorobenzaldehyde |
| CAS Number | 749874-24-6 |
| Molecular Formula | C₉H₅FO |
| Molecular Weight | 148.14 g/mol |
| Structure | Benzene core, C1-Aldehyde, C2-Alkyne, C4-Fluorine |
| Physical State | Pale yellow to light brown solid (low melting point) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; sparingly soluble in water |
| Key Reactivity | 6-endo-dig cyclization, Sonogashira coupling, Click chemistry |
Synthetic Accessibility & Protocol
The synthesis of 2-ethynyl-4-fluorobenzaldehyde is most reliably achieved via a two-step sequence starting from 2-bromo-4-fluorobenzaldehyde .[1] This route utilizes a Sonogashira coupling to install a protected alkyne, followed by mild desilylation.
Step 1: Sonogashira Coupling
Objective: Installation of the alkyne moiety while preserving the aldehyde.
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Substrate: 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6).[1][3]
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Reagent: Trimethylsilylacetylene (TMSA).[1]
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Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) / CuI (1-2 mol%).[1]
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Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) in THF.[1]
Step 2: Desilylation
Objective: Removal of the TMS group to reveal the terminal alkyne.
Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for ortho-ethynylaldehydes to ensure reproducibility.
1. Coupling Reaction:
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Charge a flame-dried round-bottom flask with 2-bromo-4-fluorobenzaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add degassed THF (0.2 M concentration) and Et₃N (3.0 equiv).[1]
-
Add TMS-acetylene (1.2 equiv) dropwise via syringe.[1]
-
Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hex:EtOAc 9:1).
-
Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate.
2. Deprotection:
-
Dissolve the crude TMS-intermediate in MeOH (0.1 M).[1]
-
Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.
-
Quench: Dilute with water and extract with Dichloromethane (DCM) (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (over 2 steps).
Synthetic Workflow Visualization
Figure 1: Two-step synthetic pathway from commercially available precursors.
Reactivity & Mechanistic Insight[1]
The core value of 2-ethynyl-4-fluorobenzaldehyde lies in its dual electrophilicity .[1] The aldehyde carbon and the alkyne beta-carbon are positioned to facilitate cyclization reactions with dinucleophiles.
The "Ortho-Ethynyl" Effect
In the presence of nucleophiles (e.g., primary amines, hydrazines), the aldehyde first forms an imine/hydrazone intermediate. The nitrogen lone pair then attacks the alkyne (activated by Lewis acids or transition metals like Ag(I), Au(I), or Cu(I)) in a 6-endo-dig fashion to form the isoquinoline core.
Impact of Fluorine Substitution
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Electronic Deactivation: The fluorine at C4 withdraws electron density from the ring.[1] This makes the aldehyde carbon more electrophilic (facilitating faster imine formation) but slightly deactivates the alkyne toward electrophilic activation.[1]
-
Regioselectivity: In multicomponent reactions (e.g., A3 coupling), the fluorine substituent directs regioselectivity by destabilizing developing positive charges at the para-position during transition states.
Divergent Synthesis Map
Figure 2: Divergent synthesis of pharmacologically active heterocycles.
Applications in Drug Discovery[3][7]
Synthesis of Fluorinated Isoquinolines
Isoquinolines are "privileged structures" found in alkaloids (e.g., Papaverine) and modern drugs (e.g., Fasudil). The 6-fluoro-isoquinoline moiety derived from this building block is particularly valuable for:
-
Kinase Inhibitors: The fluorine atom can interact with hinge region residues or improve selectivity profiles.[1]
-
Metabolic Blocking: Fluorine at the 6-position blocks metabolic oxidation at a typically reactive site on the isoquinoline ring.[1]
Multicomponent Reactions (MCRs)
This compound is an ideal substrate for A3 Coupling (Aldehyde-Alkyne-Amine).[1]
-
Reaction: 2-Ethynyl-4-fluorobenzaldehyde + Secondary Amine + Terminal Alkyne (external) → Propargylamines.[1]
-
Utility: Rapid generation of fragment libraries for High-Throughput Screening (HTS).
Chemical Biology Probes
The terminal alkyne serves as a bio-orthogonal handle.[1][4] If the aldehyde is used to attach the molecule to a protein or ligand (via reductive amination), the alkyne remains available for Click Chemistry (CuAAC) with azide-tagged reporters, enabling Activity-Based Protein Profiling (ABPP).
Safety & Handling
While specific SDS data for the 2-ethynyl derivative is limited, safety protocols should be extrapolated from 4-fluorobenzaldehyde and general terminal alkynes.[1]
-
Hazards:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air-oxidation to carboxylic acids; alkynes are stable but should be kept away from heavy metals (Ag, Cu) in storage to avoid acetylide formation.[1]
-
Disposal: Quench with dilute acid before disposal. Do not concentrate to dryness if metal salts are present (risk of acetylide explosion).[1]
References
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Chemical Identity & Properties
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Synthetic Methodology (Sonogashira/Desilylation)
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[1] Chemical Reviews, 107(3), 874-922. (Foundational review for the cited protocol).
-
-
Isoquinoline Synthesis via Ortho-Alkynylaldehydes
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Commercial Availability & CAS Verification
Sources
- 1. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-ethynyl-4-fluorobenzaldehyde [P08733] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
